8-Brom-1-fluorphenazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

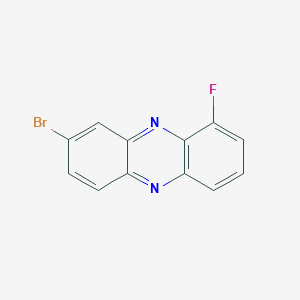

8-Bromo-1-fluorophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine class. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The molecular formula of 8-Bromo-1-fluorophenazine is C12H6BrFN2, and it has a molecular weight of 277.09 g/mol .

Wissenschaftliche Forschungsanwendungen

8-Bromo-1-fluorophenazine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

Biology: It is studied for its antimicrobial and antitumor properties, making it a potential candidate for drug development.

Medicine: Its derivatives are explored for their potential use in treating various diseases, including cancer and bacterial infections.

Industry: It is used in the development of dyes and pigments due to its stable chemical structure

Wirkmechanismus

Target of Action

Phenazine compounds are known to interact with various biological targets, including enzymes and cell membranes. They can intercalate into DNA and disrupt its structure, thereby inhibiting DNA replication .

Mode of Action

The interaction of phenazine compounds with their targets often involves the formation of covalent bonds, which can lead to the inhibition of the target’s function .

Biochemical Pathways

Phenazine compounds can affect various biochemical pathways, depending on their specific targets. For example, if a phenazine compound inhibits an enzyme involved in a particular metabolic pathway, it can disrupt that pathway and affect the cell’s metabolism .

Pharmacokinetics

The pharmacokinetics of phenazine compounds can vary widely, depending on their specific chemical properties. Factors such as solubility, stability, and molecular size can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The result of a phenazine compound’s action can vary, depending on its specific targets and mode of action. For example, if a phenazine compound inhibits a critical enzyme, it can lead to cell death .

Action Environment

The action of phenazine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to reach its targets .

Biochemische Analyse

Biochemical Properties

8-Bromo-1-fluorophenazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, such as cytochrome P450 enzymes, which are crucial for its metabolic transformation . The compound’s interactions with these enzymes can lead to the formation of reactive intermediates, influencing cellular redox states and potentially causing oxidative stress.

Cellular Effects

8-Bromo-1-fluorophenazine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian heart muscle, 8-Bromo-1-fluorophenazine has been observed to exert a positive inotropic effect, which is not mimicked by cyclic AMP analogs . This suggests that the compound may modulate ion channel activity and intracellular calcium levels, thereby affecting cardiac function.

Molecular Mechanism

The molecular mechanism of 8-Bromo-1-fluorophenazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can undergo electrophilic aromatic substitution reactions, forming sigma-bonds with benzene rings and generating positively charged intermediates . These interactions can modulate the activity of enzymes and other proteins, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-1-fluorophenazine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to 8-Bromo-1-fluorophenazine in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 8-Bromo-1-fluorophenazine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

8-Bromo-1-fluorophenazine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further interact with other biomolecules . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 8-Bromo-1-fluorophenazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of 8-Bromo-1-fluorophenazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, endoplasmic reticulum, or other organelles, where it can exert its effects on cellular functions . Understanding the subcellular localization of 8-Bromo-1-fluorophenazine is essential for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-fluorophenazine can be achieved through various methods, including the Wohl-Aue reaction, which involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone . Another common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenazine under palladium catalysis .

Industrial Production Methods

Industrial production of 8-Bromo-1-fluorophenazine typically involves large-scale synthesis using the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-1-fluorophenazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The phenazine ring can be oxidized or reduced to form different derivatives with varying biological activities.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenazine ring.

Major Products Formed

The major products formed from these reactions include various substituted phenazines, which can exhibit different biological activities depending on the nature of the substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-7-fluorophenazine

- 7-Bromo-1-fluorophenazine

- 8-Chloro-1-fluorophenazine

- 2-Fluoro-7-chlorophenazine

Uniqueness

8-Bromo-1-fluorophenazine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other phenazine derivatives. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization .

Eigenschaften

IUPAC Name |

8-bromo-1-fluorophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFLBGBRCUPJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2582761.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2582763.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)

![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)

![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)

![1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid](/img/structure/B2582782.png)

![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582783.png)